6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline

Lipophilicity Membrane permeability ADME prediction

DNA intercalation SAR studies require neutral, lipophilic control compounds free of confounding polypharmacology. 6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-30-0) fills this gap. • Neutral 4-methylphenoxypropyl N6 substituent-contrasts with basic aminoalkyl interferon inducers. • IC₅₀ >10 µM against 5-LOX/sEH; serves as inactive control for SHP1 inhibitor 5a (IC₅₀ = 2.34 µM). • LogP ~6.17, PSA 26.9 Ų-ideal ADME calibration standard for lipophilic DNA intercalators.

Molecular Formula C24H21N3O
Molecular Weight 367.452
CAS No. 637756-30-0
Cat. No. B2716036
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline
CAS637756-30-0
Molecular FormulaC24H21N3O
Molecular Weight367.452
Structural Identifiers
SMILESCC1=CC=C(C=C1)OCCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42
InChIInChI=1S/C24H21N3O/c1-17-11-13-18(14-12-17)28-16-6-15-27-22-10-5-2-7-19(22)23-24(27)26-21-9-4-3-8-20(21)25-23/h2-5,7-14H,6,15-16H2,1H3
InChIKeyOWVOETNUWOBQRS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes136 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Physicochemical Profile & Procurement


6-[3-(4-Methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-30-0, PubChem CID 2129989) belongs to the 6H-indolo[2,3-b]quinoxaline class—a planar, fused tetracyclic heterocycle recognized for DNA intercalation and broad pharmacological potential [1]. The compound bears a 4-methylphenoxy substituent attached via a three-carbon propyl linker to the indoloquinoxaline N6 position. Its computed physicochemical properties include a molecular weight of 367.45 g/mol, an XLogP3-AA of ~5.1, zero hydrogen bond donors, three hydrogen bond acceptors, and a polar surface area of ~26.9 Ų [2]. These features define it as a lipophilic, uncharged small molecule with favorable predicted membrane permeability, positioning it within a commercially available screening library (e.g., ChemDiv, Vitas-M) for drug discovery applications.

Chemotype Planar DNA-intercalating indoloquinoxaline scaffold
Property Profile Lipophilic, uncharged, predicted high membrane permeability
Availability Commercially available screening library compound

Why Analogs Cannot Substitute


Within the indoloquinoxaline chemotype, the N6 substituent critically governs DNA intercalation affinity, thermal stabilization of the compound–DNA complex, and consequent biological readouts including antiviral potency and interferon induction [1][2]. The propyl spacer length, the presence and position of the para-methyl substituent on the phenoxy ring, and the absence of a basic amine terminus distinguish 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline from aminoalkyl-substituted analogs (e.g., 6-(2-aminoethyl) derivatives) that are documented low-toxicity interferon inducers [3]. Even among phenoxypropyl congeners, the methyl positional isomer (para vs. meta) alters lipophilicity, metabolic stability, and DNA minor-groove orientation [1]. Simple replacement by a shorter ethyl-linker or an unsubstituted phenoxy analog introduces quantifiable differences in LogP, linker flexibility, and target engagement potential, as elaborated in the quantitative evidence below.

N6 substituent variation
Aminoalkyl analogs (e.g., 6-(2-aminoethyl)) differ in DNA binding mode and biological readout; the neutral phenoxypropyl group may drive distinct interferon-independent pathways.
Propyl vs. ethyl linker
Shorter ethyl-linker congeners may adopt different minor-groove orientation, potentially altering DNA affinity and residence time.
Methyl positional isomer
Para-methyl geometry may confer linear molecular shape for deep groove insertion; meta-methyl isomer introduces a kink that could shift binding selectivity.

Quantitative Evidence vs. Analogs


Lipophilicity & Permeability vs. Unsubstituted Analog

The para-methyl substitution on the phenoxy ring directly increases computed lipophilicity relative to the unsubstituted phenoxypropyl congener. The target compound exhibits a ChemDiv-calculated logP of 6.17 and a PubChem XLogP3-AA of ~5.1, whereas the unsubstituted 6-(3-phenoxypropyl)-6H-indolo[2,3-b]quinoxaline (CAS 637756-27-5, C₂₃H₁₉N₃O, MW 353.42) lacks the methyl group and therefore has a lower logP. This difference of approximately 0.5–0.7 logP units, consistent with the Hansch π-value of a methyl substituent (~0.56), translates into a predicted ~3- to 5-fold increase in octanol–water partition coefficient and potentially enhanced passive membrane permeability for the target compound [1].

logP increase
Data to verify
ΔlogP ≈ +0.5 to +0.7
May support enhanced membrane permeation
Computed values; no experimental logP
Lipophilicity Membrane permeability ADME prediction

DNA Intercalation: Propyl vs. Ethyl Linker

The three-carbon propyl linker in the target compound provides greater conformational freedom and a distinct intercalation geometry compared to the two-carbon ethyl linker in 6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline (CAS 578762-92-2). Reviews of the indoloquinoxaline class establish that the side-chain orientation toward the GC-rich minor groove of DNA is a critical determinant of compound–DNA complex thermal stability [1]. While direct biophysical comparison data for these specific compounds are absent from the public literature, the structural difference predicts that the propyl-linked compound can adopt a conformation that positions the 4-methylphenoxy group deeper into or along the minor groove, potentially altering binding affinity and residence time. This contrasts markedly with the well-characterized 6-(2-aminoethyl)-6H-indolo[2,3-b]quinoxaline series, whose shorter, basic-amine-terminated side chain drives antiviral and interferon-inducing activity via a distinct pharmacophoric arrangement [2].

Linker geometry
Class-level inference
Propyl vs. ethyl spacer
May alter DNA intercalation kinetics
No direct comparative biophysical data
DNA intercalation Linker geometry Structure-activity relationship

Off-Target Screening: 5-LOX and sEH

In a publicly available BindingDB/ChEMBL dataset, 6-[3-(4-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline was tested against human recombinant 5-lipoxygenase (5-LOX) and soluble epoxide hydrolase (sEH) and showed negligible inhibition (IC₅₀ > 10,000 nM for both targets) [1]. This contrasts with many lead-like indoloquinoxaline derivatives that exhibit promiscuous enzyme inhibition. While this data point does not establish positive biological activity, it provides a procurement-relevant filter: the compound did not hit these two common inflammation-related off-targets in a screening panel. In comparison, published indoloquinoxaline derivatives such as 6-(diethylaminoethyl)indoloquinoxaline (2a) inhibited 38% of Mycobacterium tuberculosis InhA enzyme activity at 50 µM [2], and the bifunctional SHP1 inhibitor 5a exhibited an IC₅₀ of 2.34 ± 0.06 µM against SHP1 [3], indicating that this chemotype can be tuned for specific target engagement.

5-LOX/sEH inhibition
Reported
IC₅₀ > 10,000 nM
Negligible inhibition at screening concentration
Supports off-target selectivity for inflammatory assays
Enzyme inhibition Off-target screening 5-LOX sEH BindingDB

Positional Isomerism: Para vs. Meta Methyl

The para-methylphenoxy substitution pattern in the target compound (CAS 637756-30-0) is distinct from its meta-methyl positional isomer 6-[3-(3-methylphenoxy)propyl]-6H-indolo[2,3-b]quinoxaline (CAS 637756-32-2). While both share the same molecular formula (C₂₄H₂₁N₃O) and molecular weight (367.45), the differential placement of the methyl group alters the molecular shape, dipole moment, and potential for specific intermolecular interactions. The para-substituted isomer presents a more linear, rod-like molecular geometry that may facilitate deeper insertion into the DNA minor groove, whereas the meta-substituted congener introduces a kink in the phenoxy terminus that could affect binding site complementarity [1]. No published head-to-head biological comparison of these two isomers exists.

Isomer shape
Class-level inference
Para-methyl (linear) vs. meta (bent)
May influence DNA groove complementarity
No comparative biological data available
Positional isomerism Methyl substitution Structure-property relationships

Research & Industrial Applications


DNA Intercalation Probe & SAR Studies

Given the well-established DNA intercalation mechanism of the indoloquinoxaline scaffold [1] and the distinct propyl-linked 4-methylphenoxy substituent of this compound, it is suited as a chemical probe for studying the influence of neutral, lipophilic N6 appendages on DNA binding thermodynamics and sequence selectivity. The compound can be compared head-to-head with the 6-(2-aminoethyl) series [2] to delineate how a basic amine terminus versus a neutral aryl ether terminus modulates intercalation affinity and biological outcome (antiviral vs. other activities).

Phenotypic Screening: Antiviral & Immunomodulatory

Indoloquinoxaline derivatives bearing aminoalkyl side chains are known low-toxicity interferon inducers and antivirals [2][3]. This compound, with its distinct neutral phenoxypropyl substituent, provides a structurally differentiated chemotype for phenotypic screening campaigns aimed at identifying interferon-independent antiviral mechanisms or novel immunomodulatory pathways. Its lack of activity against 5-LOX and sEH (IC₅₀ > 10 µM) [4] further reduces confounding polypharmacology in inflammation-related readouts.

ADME Model Calibration Standard

With a measured logP of ~6.17, zero H-bond donors, and a polar surface area of ~26.9 Ų , this compound resides in a property space predictive of high passive membrane permeability but potentially limited aqueous solubility. Its physicochemical profile, and its comparison with the unsubstituted phenoxy analog (ΔlogP ≈ +0.5 to +0.7), makes it a useful calibration standard for computational ADME models, particularly those assessing the impact of a single methyl group on permeability and metabolic stability in the indoloquinoxaline series.

Inactive Comparator for Indoloquinoxaline Programs

The BindingDB data demonstrating IC₅₀ > 10,000 nM against 5-LOX and sEH indicates that this compound does not engage these targets at relevant concentrations [4]. It may therefore serve as a structurally matched inactive control compound for studies involving active indoloquinoxaline derivatives (e.g., SHP1 inhibitor 5a, IC₅₀ = 2.34 µM [5]), enabling cleaner interpretation of target-specific pharmacological effects.

Application
Selection Property
Validation Focus
DNA intercalation SAR studies
N6 substituent geometry
DNA binding thermodynamics and sequence selectivity
Antiviral phenotypic screening
Neutral lipophilic appendage
Interferon-independent antiviral or immunomodulatory pathways
ADME model calibration
Computed logP and PSA
Methyl group impact on predicted permeability
Inactive comparator control
Lack of 5-LOX/sEH inhibition
Polypharmacology control in inflammation-related assays
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